![molecular formula C16H24N2O2 B572907 (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate CAS No. 1263284-59-8](/img/structure/B572907.png)
(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Scientific Research Applications
Pharmaceutical Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its piperidine ring is a common structural motif in many drugs, contributing to the compound’s biological activity and pharmacokinetic properties . The presence of the tert-butyl group and the aminophenyl moiety can enhance the compound’s stability and bioavailability, making it a useful building block in drug design.
FAK Inhibitors
®-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate has been studied as a potential FAK (Focal Adhesion Kinase) inhibitor . FAK inhibitors are important in cancer research as they can disrupt cancer cell adhesion, migration, and survival. This compound’s structure allows it to interact with the FAK enzyme, potentially leading to the development of new anticancer therapies.
Neuroprotective Agents
Research has indicated that piperidine derivatives, including this compound, may have neuroprotective properties. These compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis . This makes them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Synthetic Organic Chemistry
In synthetic organic chemistry, ®-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is used as a chiral building block for the construction of more complex molecules . Its stereochemistry is particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Catalysis
This compound can serve as a ligand in catalytic reactions. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes . Such applications are important in the development of more efficient and selective catalytic systems for industrial chemical processes.
Material Science
The compound’s structural properties make it useful in the development of new materials. For example, it can be incorporated into polymers to enhance their mechanical and thermal properties . This application is particularly relevant in the creation of advanced materials for aerospace, automotive, and electronic industries.
Biological Probes
®-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate can be used as a biological probe to study various biochemical pathways . Its ability to interact with specific proteins and enzymes makes it a valuable tool in biochemical research, helping scientists understand complex biological processes and identify potential therapeutic targets.
Agricultural Chemicals
In the field of agriculture, this compound can be used in the synthesis of agrochemicals such as pesticides and herbicides . Its structural features can enhance the efficacy and selectivity of these chemicals, contributing to more sustainable agricultural practices.
Future Directions
The field of piperidine derivatives is a rapidly evolving area of research, with more than 7000 piperidine-related papers published during the last five years . Future directions will likely involve the development of new synthesis methods, the discovery of new pharmaceutical applications, and the continued evaluation of the biological activity of these compounds .
properties
IUPAC Name |
tert-butyl (3R)-3-(4-aminophenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUANUQBXJNXGP-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate |
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